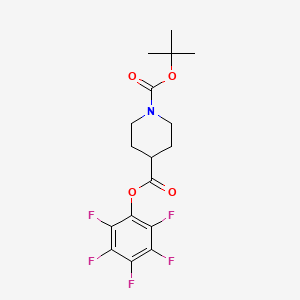

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate

Descripción general

Descripción

“1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate” is a laboratory chemical . It has a CAS number of 294885-28-2 .

Molecular Structure Analysis

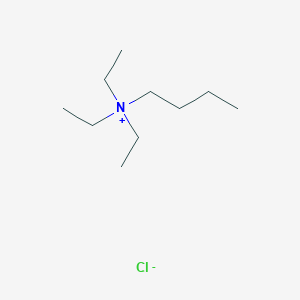

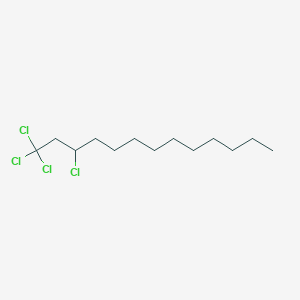

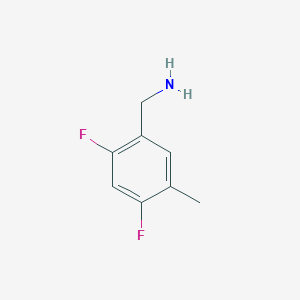

The molecular structure of “1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate” is represented by the molecular formula C17H18F5NO4 .Aplicaciones Científicas De Investigación

- Summary of Application : This compound is a precursor in the synthesis of fentanyl, a potent synthetic opioid . Fentanyl is one of the major contributing drugs to the opioid crisis in North America .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it is mentioned that the compound is used as a precursor chemical in the manufacture of fentanyl and its analogues .

- Results or Outcomes : The use of this compound in illicit drug synthesis has led to its regulation under international control to prevent its diversion from licit industry .

- Summary of Application : A similar compound, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, has been synthesized starting from commercially available 4-bromo-1H-indole . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Methods of Application : The synthesis involves several steps, including Vilsmeier formylation, reduction of the aldehyde group, protection of the alcoholic hydroxy group, and introduction of a formyl group . The key step involves the introduction of the TBS-protected enyne side chain at the 4-position through the Horner–Wadsworth–Emmons olefination .

- Results or Outcomes : The compound was synthesized with good yield and selectivity .

Illicit Drug Synthesis

Organic Chemistry

- Summary of Application : This compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it is mentioned that the compound is used as an intermediate chemical in the manufacture of fentanyl and its analogues .

- Results or Outcomes : The use of this compound in the synthesis of fentanyl derivatives has led to its regulation under international control to prevent its diversion from licit industry .

- Summary of Application : This compound is used as a laboratory chemical . Laboratory chemicals are substances used for scientific research purposes .

- Methods of Application : The specific methods of application are not detailed in the source, but it is mentioned that the compound is used as a laboratory chemical .

- Results or Outcomes : The use of this compound as a laboratory chemical contributes to the advancement of scientific research .

Synthesis of Fentanyl Derivatives

Laboratory Chemicals

- Summary of Application : This compound is used as a precursor in the most common synthesis routes used in illicit fentanyl manufacture .

- Methods of Application : The specific methods of synthesis are not detailed in the source, but it is mentioned that the compound is used as a precursor chemical in the manufacture of fentanyl and its analogues .

- Results or Outcomes : The use of this compound in illicit fentanyl synthesis has led to its regulation under international control to prevent its diversion from licit industry .

- Summary of Application : This compound is used in food, drug, pesticide or biocidal product use .

- Methods of Application : The specific methods of application are not detailed in the source, but it is mentioned that the compound is used in these industries .

- Results or Outcomes : The use of this compound in these industries contributes to the advancement of scientific research .

Precursor in Illicit Fentanyl Manufacture

Food, Drug, Pesticide or Biocidal Product Use

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-(2,3,4,5,6-pentafluorophenyl) piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F5NO4/c1-17(2,3)27-16(25)23-6-4-8(5-7-23)15(24)26-14-12(21)10(19)9(18)11(20)13(14)22/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKHOXJANSFRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471876 | |

| Record name | 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate | |

CAS RN |

294885-28-2 | |

| Record name | 1-tert-Butyl 4-(pentafluorophenyl) piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Difluorophenyl)methyl]piperidine](/img/structure/B1625231.png)

![7-Methyl-2-phenyl-imidazo[1,2-a][1,3,5]triazin-4-ylamine](/img/structure/B1625234.png)